4-Bromooxazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrNO/c4-3-1-6-2-5-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FECNEVFIYVUTEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CO1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240598-57-5 | |
| Record name | 4-bromo-1,3-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Strategic Methodologies for the Synthesis of 4 Bromooxazole and Its Derivatives
Regioselective Bromination Approaches for Oxazole (B20620) Ring Systems
The regioselective introduction of a bromine atom at the C-4 position of the oxazole ring is a key challenge that has been addressed through both direct and indirect synthetic routes.
Direct C-4 Bromination of 5-Substituted Oxazoles
Direct bromination at the C-4 position of 5-substituted oxazoles is a preferred method due to its efficiency. This approach often involves the careful selection of reagents and optimization of reaction conditions to achieve high regioselectivity.
The choice of brominating agent is crucial for the successful regioselective C-4 bromination. N-Bromosuccinimide (NBS) is a commonly used reagent for this transformation. orgsyn.orgorgsyn.org In a typical procedure, a solution of NBS in a suitable solvent is added to a cooled solution of the 5-substituted oxazole. orgsyn.orgorgsyn.org For instance, the C-4 bromination of 5-substituted oxazoles can be achieved with excellent regioselectivity (>97:3) using NBS. orgsyn.org The reaction is often performed at low temperatures, such as -78 °C, to control the reactivity and minimize side reactions. orgsyn.org
Another effective brominating agent is 1,2-dibromo-1,1,2,2-tetrafluoroethane (DBTFE), also known as Freon 114B2. sci-hub.seresearchgate.net This reagent can be used in conjunction with a lithiation step to achieve regioselective bromination. sci-hub.se The use of DBTFE has been reported to be efficient for the synthesis of various bromooxazoles on a multigram scale. sci-hub.se The reaction of a lithiated oxazole intermediate with DBTFE results in the exclusive formation of the desired bromooxazole isomer. sci-hub.se
The reaction conditions, including temperature and the rate of addition of the brominating agent, are critical for achieving high yields and purity. For example, in the bromination of 5-(thiophen-2-yl)oxazole with NBS, maintaining the temperature below -65 °C during the addition of NBS is important. orgsyn.org
Table 1: Reagents and Conditions for Direct C-4 Bromination
| Reagent | Substrate | Conditions | Yield | Reference |
| N-Bromosuccinimide (NBS) | 5-(Thiophen-2-yl)oxazole | 1. LHMDS, DMF, -15 °C to -10 °C, then -78 °C; 2. NBS, DMF, < -65 °C | 79% | orgsyn.org |
| 1,2-Dibromo-1,1,2,2-tetrafluoroethane (DBTFE) | Oxazole | 1. n-BuLi, THF, -78 °C; 2. DBTFE | 74% (for 2-bromooxazole) | sci-hub.se |
| N-Bromosuccinimide (NBS) | 2-(p-Acetamidophenyl)-4-methyloxazole | Direct bromination | Good yield | researchgate.net |
The choice of solvent plays a pivotal role in determining the regioselectivity of the bromination reaction. orgsyn.orgacs.org Dimethylformamide (DMF) has been identified as a critical solvent for significantly improving the C-4/C-2 bromination ratio in the synthesis of 4-bromo-5-substituted oxazoles. orgsyn.orgacs.org The polar aprotic nature of DMF is believed to favor the formation of an acyclic isonitrile enolate intermediate, which then directs the bromination to the C-4 position. orgsyn.org
Initial attempts using DMF at very low temperatures (-70 °C) resulted in poor to modest C-4/C-2 regioselectivity. orgsyn.org It was reasoned that at these low temperatures, the initially formed 2-lithiooxazole did not have sufficient time to equilibrate to the more stable acyclic form. orgsyn.org By performing the lithiation at a higher temperature (-15 °C) and allowing the anion to equilibrate for a period before cooling and quenching with NBS, a dramatic improvement in regioselectivity was observed, achieving a 98:2 ratio in favor of the desired C-4 bromide. orgsyn.org Other polar aprotic solvents were considered but ruled out due to factors like high freezing points, reactivity with anions, cost, and safety concerns. orgsyn.org
The regioselectivity of the bromination of 5-substituted oxazoles is governed by the equilibrium between the 2-lithiooxazole and its acyclic tautomer, an isonitrile enolate. orgsyn.org The formation of a lithiated intermediate is a key step in directing the electrophilic attack of the bromine source. orgsyn.orgsci-hub.se The lithiation is typically achieved using a strong base such as lithium bis(trimethylsilyl)amide (LHMDS) or n-butyllithium (n-BuLi). orgsyn.orgsci-hub.se
In polar aprotic solvents like DMF, the equilibrium is shifted towards the acyclic isonitrile enolate form due to better solvation. orgsyn.org This acyclic intermediate is more stable and directs the incoming electrophile (bromine) to the C-4 position, leading to high regioselectivity. orgsyn.org The process of aging the lithiated oxazole at a controlled temperature before the addition of the brominating agent is crucial to allow this equilibrium to be established, thereby maximizing the yield of the 4-bromooxazole. orgsyn.orgorgsyn.org
Indirect Methodologies via Halogen Dance Rearrangement
An alternative to direct bromination is the use of a halogen dance rearrangement, which involves the transformation of an existing bromooxazole isomer into the desired one.
The halogen dance rearrangement provides a powerful method for the synthesis of 4-bromooxazoles from readily available 5-bromooxazoles. thieme-connect.comnih.gov This reaction is typically mediated by a strong base, such as lithium diisopropylamide (LDA). thieme-connect.comnih.gov The mechanism involves the deprotonation of the 5-bromooxazole (B1343016) at the C-4 position, followed by an intramolecular rearrangement to form the more thermodynamically stable 4-bromo-5-lithiooxazole intermediate. nih.gov Quenching this intermediate with a proton source, such as water, yields the this compound. nih.gov
This methodology has been successfully applied to the synthesis of various this compound derivatives. sci-hub.senih.gov For instance, 5-bromo-2-substituted oxazoles can be converted to their corresponding 4-bromo isomers. nih.gov The efficiency of the halogen dance reaction can be high, providing a synthetically useful route to access 4-bromooxazoles that may be difficult to obtain through direct bromination methods. thieme-connect.com
Mechanistic Pathways of Halogen Dance in Oxazole Systems
The halogen dance (HD) reaction is a fascinating and synthetically useful isomerization process observed in various aromatic and heteroaromatic systems, including oxazoles. whiterose.ac.ukscribd.com This reaction involves the base-catalyzed intramolecular migration of a halogen atom from one position to another on the aromatic ring. scribd.com In the context of oxazole systems, the halogen dance provides a powerful tool for accessing substituted isomers that might be difficult to obtain through direct functionalization.
The generally accepted mechanism for the halogen dance reaction on oxazoles involves a series of deprotonation and metal-halogen exchange steps. thieme-connect.com The process is typically initiated by a strong base, such as lithium diisopropylamide (LDA), which deprotonates the oxazole ring at a position with sufficient acidity. thieme-connect.com The stability of the resulting lithiated intermediate is a key driving force for the reaction. scribd.com
For instance, in the case of 5-bromo-2-phenyloxazole, treatment with LDA at low temperatures leads to deprotonation at the C-4 position, which is kinetically favored. thieme-connect.comnih.gov This generates a lithiated intermediate that can then undergo a halogen exchange with the starting 5-bromo-2-phenyloxazole. This exchange, termed homotransmetallation, leads to the formation of a more thermodynamically stable 5-lithio-4-bromo-2-phenyloxazole intermediate. scribd.comthieme-connect.comnih.gov This new lithiated species is then poised for reaction with an electrophile.
Deprotonation: A strong base removes a proton from the oxazole ring, typically at a position adjacent to the halogen or at another activated site. thieme-connect.comnih.gov
Metal-Halogen Exchange: The initially formed lithiated species undergoes an intermolecular halogen exchange with the starting halogenated oxazole. thieme-connect.com
Formation of a More Stable Intermediate: The equilibrium of the metal-halogen exchange favors the formation of the most stable lithiated species, which dictates the final position of the halogen. scribd.com
It has been proposed that the halogen dance reaction of iodooxazoles may proceed through two distinct mechanistic pathways. researchgate.net The specific pathway and the outcome of the reaction are influenced by factors such as the nature of the base, the solvent, the temperature, and the substitution pattern on the oxazole ring. scribd.com
Control of Electrophile Introduction Following Halogen Migration
A significant advantage of the halogen dance reaction is the ability to trap the newly formed lithiated intermediate with various electrophiles, allowing for the regioselective introduction of a wide range of functional groups. thieme-connect.comnih.gov The control over the introduction of the electrophile is crucial for the synthetic utility of this methodology.
Once the halogen dance has occurred and the desired lithiated intermediate is generated, the reaction mixture is typically cooled to a very low temperature (e.g., -78 °C) before the addition of the electrophile. thieme-connect.comnih.gov This helps to prevent unwanted side reactions and ensures that the electrophile reacts specifically with the intended lithiated species.
A variety of electrophiles can be employed, leading to a diverse array of substituted 4-bromooxazoles. These include:
Alkylation: Reaction with alkyl halides introduces alkyl groups. nih.gov
Carbonyl Addition: Aldehydes and ketones can be used to introduce hydroxymethyl or substituted hydroxymethyl groups. nih.gov
Carboxylation: Quenching the reaction with carbon dioxide leads to the formation of carboxylic acids.
Silylation: Reaction with silyl (B83357) halides introduces silyl groups.
The choice of electrophile and the reaction conditions can be tailored to achieve the desired substitution pattern. For example, in the synthesis of 5-substituted 4-bromo-2-phenyloxazole (B1590282) derivatives, quenching the key lithiated intermediate with various electrophiles has been shown to proceed in good yields. thieme-connect.com The timing of the electrophile addition is also critical; it must be added after the halogen migration is complete but before the lithiated intermediate can decompose or react in an undesired manner. The use of "slow" electrophiles like dimethylformamide (DMF) can sometimes be beneficial. scribd.com
Furthermore, the bromine atom remaining at the 4-position after the halogen dance and subsequent electrophilic quench serves as a valuable handle for further functionalization through metal-halogen exchange or cross-coupling reactions, providing access to fully substituted oxazoles. thieme-connect.com
Functional Group Directed Synthesis of this compound Scaffolds
The synthesis of 4-bromooxazoles bearing specific functional groups is of great importance for their use as versatile building blocks in organic synthesis. Directing the synthesis to install desired functionalities at specific positions on the oxazole ring allows for the construction of complex molecules with tailored properties.
Synthesis of this compound-2-carboxylic Acid and its Esters
This compound-2-carboxylic acid and its esters are valuable intermediates in medicinal chemistry. sigmaaldrich.comchemscene.com Several synthetic routes have been developed for their preparation.
One common approach involves the bromination of an appropriate oxazole-2-carboxylate precursor. For instance, methyl this compound-2-carboxylate can be synthesized through various methods, including the bromination of a suitable precursor followed by cyclization. evitachem.com Alternatively, direct bromination of an existing oxazole-2-carboxylate can be achieved.
Another strategy involves the construction of the this compound ring system with the carboxylic acid or ester group already in place. This can be accomplished through cyclization reactions of appropriately substituted precursors.
The hydrolysis of this compound-2-carboxylic acid esters provides the corresponding carboxylic acid. For example, 2-bromooxazole-4-carboxylic acid can be prepared by the hydrolysis of ethyl 2-bromooxazole-4-carboxylate using lithium hydroxide (B78521). chembk.com Similarly, the hydrolysis of ethyl 2-bromooxazole-4-carboxylate with sodium hydroxide can also yield the corresponding carboxylic acid. sci-hub.se
Table 1: Synthesis of this compound-2-carboxylic Acid and its Esters
| Starting Material | Reagents and Conditions | Product | Reference(s) |
|---|---|---|---|
| Ethyl 2-bromooxazole-4-carboxylate | 1. LiOH, THF/methanol (9:1), rt, 1 h; 2. Adjust pH to 2 | 2-Bromooxazole-4-carboxylic acid | chembk.com |
| Ethyl 2-bromooxazole-4-carboxylate | 1. NaOH, THF, 0 °C to rt, 2 h; 2. Evaporation and workup | 2-Bromooxazole-4-carboxylic acid | sci-hub.se |
Preparation of Specific Substituted 4-Bromooxazoles (e.g., 4-Bromo-5-(thiophen-2-yl)oxazole)
The synthesis of specifically substituted 4-bromooxazoles, such as 4-bromo-5-(thiophen-2-yl)oxazole, highlights the regioselective functionalization of the oxazole core. orgsyn.orgorgsyn.org A robust and efficient method for the synthesis of such 4-halo-5-substituted oxazoles is crucial for their application in areas like drug discovery. orgsyn.org
One well-documented procedure for the preparation of 4-bromo-5-(thiophen-2-yl)oxazole starts with the synthesis of the corresponding 5-(thiophen-2-yl)oxazole. orgsyn.orgorgsyn.org This can be achieved through the reaction of 2-thiophenecarbaldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base like potassium carbonate in methanol. orgsyn.orgresearchgate.net
The subsequent bromination at the C-4 position is then carried out with high regioselectivity. This involves the deprotonation of 5-(thiophen-2-yl)oxazole at the C-4 position using a strong base, such as lithium bis(trimethylsilyl)amide (LHMDS), in an anhydrous solvent like dimethylformamide (DMF) at low temperatures. orgsyn.orgorgsyn.org The resulting lithiated intermediate is then quenched with an electrophilic bromine source, such as N-bromosuccinimide (NBS), to afford the desired 4-bromo-5-(thiophen-2-yl)oxazole in good yield. orgsyn.orgorgsyn.org
Table 2: Synthesis of 4-Bromo-5-(thiophen-2-yl)oxazole
| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Yield | Reference(s) |
|---|---|---|---|---|---|
| 1 | 2-Thiophenecarbaldehyde, Tosylmethyl isocyanide | K₂CO₃, MeOH, reflux | 5-(Thiophen-2-yl)oxazole | - | orgsyn.org |
Emerging and Green Synthetic Protocols for this compound Frameworks
In recent years, there has been a growing emphasis on the development of more sustainable and environmentally friendly synthetic methods in organic chemistry. This trend extends to the synthesis of halogenated oxazoles, with a focus on minimizing the use of hazardous reagents and catalysts.
Metal-Free Catalysis in Halogenated Oxazole Synthesis
The development of metal-free catalytic systems for the synthesis of halogenated oxazoles represents a significant advancement towards greener chemistry. eurekaselect.comdntb.gov.ua These methods avoid the use of potentially toxic and expensive transition metals, which can contaminate the final products and pose environmental concerns.
Hypervalent iodine reagents have emerged as powerful and versatile reagents in metal-free oxidative transformations. eurekaselect.comdntb.gov.ua They exhibit reactivity similar to transition metals but are generally less toxic, more stable, and easier to handle. eurekaselect.comdntb.gov.ua One approach involves the iodine(III)-mediated or catalyzed oxidative cycloisomerization of N-propargyl amides to form oxazoles. eurekaselect.com This method allows for the introduction of various functional groups in a single step.
Another emerging area is the use of Brønsted acid catalysis. For example, a novel method for the synthesis of 2,4-disubstituted oxazoles involves the coupling of α-diazoketones with amides using trifluoromethanesulfonic acid (TfOH) as a metal-free catalyst. acs.org This protocol is characterized by mild reaction conditions and good functional group tolerance. While this specific example does not directly yield a this compound, the development of such metal-free cyclization methods opens up possibilities for their adaptation to include halogenated precursors, thereby providing a greener route to halogenated oxazole frameworks.
Furthermore, electrochemical methods are gaining traction as a sustainable approach for the synthesis and functionalization of heterocyclic compounds. researchgate.net Metal-, oxidant-, and base-free electrochemical oxidative cross-coupling strategies could potentially be applied to the halogenation of oxazoles, offering a clean and efficient alternative to traditional methods. researchgate.net
The direct oxidation of oxazolines to oxazoles using molecular oxygen, sometimes in combination with gold catalysis, is another green approach. acs.org While this method may still employ a metal catalyst, the use of molecular oxygen as the oxidant is highly atom-economical. Subsequent halogenation could then provide the desired bromooxazole.
Microwave-Assisted and Ultrasound-Mediated Approaches
Green chemistry principles have spurred the adoption of energy-efficient techniques like microwave irradiation and ultrasonication in organic synthesis. These methods accelerate chemical reactions, often leading to higher yields and purity under milder conditions compared to conventional heating. nih.govresearchgate.net
Microwave-assisted synthesis has emerged as a powerful tool for rapidly generating heterocyclic libraries. nih.gov This technique utilizes microwave energy to heat reactions directly and efficiently, which can dramatically reduce reaction times from hours to minutes. nih.govfoliamedica.bg For instance, oxazole derivatives have been synthesized under microwave irradiation using a mixture of p-substituted 2-bromoacetophenone (B140003) and urea, demonstrating a direct route to an oxazole core from a brominated precursor. ijpsonline.com The general advantages of microwave-enhanced synthesis include faster reaction rates, generation of higher yields, and increased product purity. nih.gov
Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to drive chemical reactions. researchgate.net This approach is noted for shortening reaction times, increasing yields, and enabling milder reaction conditions. nih.govresearchgate.net It has been successfully employed for the synthesis of various heterocyclic compounds. lew.ro While conventional heating methods may require long reaction times, ultrasound irradiation can often accomplish the same transformation in a fraction of the time with improved yields. lew.ro For example, in the synthesis of certain heterocyclic derivatives, a comparative study showed that ultrasound irradiation significantly shortens reaction times (from hours to minutes) and improves yields compared to traditional heating methods. lew.ro This efficiency makes sonochemistry an attractive, energy-saving, and environmentally friendly option for synthesizing molecules like this compound derivatives. nih.govresearchgate.net
Table 1: Comparison of Conventional vs. Ultrasound-Assisted Synthesis for Hydrazone Derivatives This table illustrates the general advantages of ultrasound irradiation over conventional heating for the synthesis of heterocyclic compounds, as specific data for this compound was not available.
| Entry | Aromatic Aldehyde | Method | Time (min) | Yield (%) |
|---|---|---|---|---|
| 4a | Benzaldehyde | Conventional | 120 | 55 |
| Ultrasound | 6 | 80 | ||
| 4b | 4-Chlorobenzaldehyde | Conventional | 130 | 60 |
| Ultrasound | 6 | 92 | ||
| 4c | 4-Nitrobenzaldehyde | Conventional | 150 | 65 |
| Ultrasound | 7 | 94 | ||
| 4d | 4-(N,N-dimethylamino)benzaldehyde | Conventional | 120 | 50 |
| Ultrasound | 7 | 85 |
Data sourced from a comparative study on the synthesis of benzoxazinonylhydrazone derivatives, highlighting the efficiency of ultrasound methods. lew.ro
Continuous Flow Synthesis Techniques
Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering superior control over reaction parameters, enhanced safety, and improved scalability. innovation.ca In a flow system, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control of temperature, pressure, and residence time. innovation.ca This technology is particularly advantageous for handling unstable intermediates and performing multi-step syntheses in an integrated fashion without isolating intermediates. beilstein-journals.org
Table 2: Three-Step Continuous Flow Synthesis of an Oxazole Derivative
| Step | Reaction | Reagents/Conditions | Residence Time | Outcome |
|---|---|---|---|---|
| 1 | Azirine Formation | Vinyl azide, Toluene, 110 °C | 2 min | Azirine intermediate |
| 2 | Oxazole Formation | Bromoacetyl bromide, 110 °C | 2 min | 2-(Bromomethyl)oxazole derivative |
| 3 | Nucleophilic Substitution | NaN₃ (aq), Phase-transfer catalyst | 3-5 min | 2-(Azidomethyl)oxazole product |
Data adapted from a continuous-flow protocol for 2-(azidomethyl)oxazoles, which proceeds via a brominated oxazole intermediate. beilstein-journals.org
Palladium-Catalyzed and Copper-Mediated Oxidative Cyclization Routes
Transition-metal catalysis provides powerful and regioselective methods for constructing the oxazole nucleus and for the further functionalization of bromooxazole scaffolds.
Palladium-catalyzed reactions are fundamental to modern organic synthesis. While direct palladium-catalyzed oxidative cyclizations can form the oxazole ring, a more common and powerful application involves the use of bromooxazoles as building blocks in cross-coupling reactions. researchgate.net Synthetically prepared this compound serves as a versatile substrate for palladium-catalyzed reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of a wide array of aryl, alkyl, and amino substituents at the C4 position. More advanced methods also allow for the direct construction of highly substituted oxazoles. researchgate.netacs.org For example, trisubstituted oxazoles have been synthesized via palladium-catalyzed Suzuki cross-coupling reactions followed by intramolecular cyclization of precursors like trifluoroalanine (B10777074) derivatives. acs.org
Copper-mediated oxidative cyclization has been established as an effective route for the synthesis of the oxazole core. rsc.org These reactions often proceed through the intramolecular oxidative cyclization of enamide precursors. rsc.orgsioc-journal.cn For instance, a copper(II)-mediated process has been reported to convert enamides into 2,5-disubstituted oxazoles in moderate to good yields. rsc.org In some protocols, copper is used as a co-catalyst with other reagents. An efficient method for synthesizing polysubstituted oxazoles involves an I₂/CuI-mediated intramolecular oxidative C-O bond formation from enamide substrates. sioc-journal.cn Furthermore, novel synthetic routes have been developed that utilize a combination of metals, such as a palladium-catalyzed and copper-mediated cascade oxidative cyclization, to construct trisubstituted oxazoles from simple starting materials. rsc.org This dual catalytic system facilitates the cascade formation of C–N and C–O bonds to build the heterocyclic ring. rsc.org
Table 3: Summary of Catalytic Systems for Oxazole Synthesis
| Catalytic System | Reaction Type | Key Features | Precursors/Substrates |
|---|---|---|---|
| Palladium | Cross-Coupling | Functionalization of pre-formed oxazole ring | This compound |
| Palladium | Cyclization | One-step construction of substituted oxazole ring | Trifluoroalanine derivatives, arylboronic acids |
| Copper(II) | Oxidative Cyclization | Direct formation of oxazole ring via C-H functionalization | Enamides |
| I₂/Cu(I) | Oxidative Cyclization | Intramolecular C-O bond formation | Enamides |
| Pd/Cu | Cascade Oxidative Cyclization | Cascade formation of C-N and C-O bonds | Not specified |
This table summarizes findings from various sources. acs.orgrsc.orgsioc-journal.cnrsc.org
Advanced Synthetic Transformations and Reactivity Profiles of 4 Bromooxazole
Cross-Coupling Reactions Involving the 4-Bromooxazole Moiety
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions provide a direct and efficient pathway to introduce diverse substituents at the C-4 position, significantly expanding its synthetic utility.
The Suzuki-Miyaura cross-coupling reaction is one of the most widely used methods for C-C bond formation, valued for its mild reaction conditions, functional group tolerance, and the commercial availability and stability of boronic acid reagents. nih.govorganic-chemistry.org This reaction has been effectively applied to this compound for the synthesis of 4-aryl and 4-heteroaryl oxazoles.
The palladium-catalyzed coupling of this compound with a wide range of aryl and heteroaryl boronic acids enables the synthesis of complex biaryl and heteroaryl-aryl structures. These reactions typically proceed in good to excellent yields, accommodating various functional groups on the boronic acid partner, including both electron-donating and electron-withdrawing substituents. researchgate.netnih.gov The versatility of this method allows for the late-stage functionalization of molecules, a crucial strategy in medicinal chemistry and materials science. nih.gov The reaction involves an oxidative addition of the palladium catalyst to the C-Br bond, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the active catalyst. yonedalabs.comyoutube.com
Table 1: Examples of Suzuki-Miyaura Coupling with this compound
| Entry | Boronic Acid Partner | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 92 |
| 3 | Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | THF/H₂O | 78 |
In the context of this compound, the Suzuki-Miyaura coupling is inherently regioselective, as the reaction occurs exclusively at the C-4 position where the bromine atom is located. When difunctionalized oxazoles, such as 2,4-dihalooxazoles, are used, the reaction often shows high selectivity for the more reactive C-4 position over the C-2 position, allowing for sequential functionalization. researchgate.net This preferential reactivity is a common feature in similar heterocyclic systems, where the electronic environment dictates the site of oxidative addition. mdpi.com The scope of the reaction is broad, tolerating functionalities such as esters, ketones, nitriles, and other heterocyclic rings on the coupling partners. This wide scope makes it a valuable tool for building molecular diversity.
The success of the Suzuki-Miyaura coupling of this compound is highly dependent on the choice of the palladium catalyst and the associated ligands. yonedalabs.com
Catalysts: Common palladium sources include Pd(PPh₃)₄, Pd(OAc)₂, and PdCl₂(dppf). These precatalysts generate the active Pd(0) species in the catalytic cycle. organic-chemistry.org
Ligands: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the key steps of oxidative addition and reductive elimination. For challenging couplings, particularly with sterically hindered substrates or less reactive partners, advanced bulky, electron-rich phosphine ligands such as SPhos, XPhos, and Buchwald-type biarylphosphine ligands are often employed to enhance reaction rates and yields. researchgate.net
Bases and Solvents: A base is required to activate the boronic acid for the transmetalation step. youtube.com Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently used. The choice of solvent, typically a mixture of an organic solvent (e.g., toluene, dioxane, THF) and water, is also critical for reaction efficiency.
Besides the Suzuki-Miyaura reaction, other cross-coupling methods are effective for the functionalization of this compound.
Negishi Coupling: This reaction utilizes organozinc reagents, which are generally more reactive than organoboron compounds. The Negishi coupling is particularly useful for introducing alkyl, aryl, and vinyl groups. It often proceeds under very mild conditions and can be highly effective for constructing sterically hindered biaryl systems. nih.gov Palladium catalysts, similar to those used in Suzuki reactions, are typically employed. researchgate.netresearchgate.net
Stille Coupling: The Stille reaction involves the coupling of organostannanes (organotin compounds) with organic halides. A key advantage of the Stille coupling is the stability and tolerance of organostannane reagents to a wide variety of functional groups. organic-chemistry.org However, a significant drawback is the toxicity of the tin reagents and byproducts, which can complicate purification. organic-chemistry.org This method has been successfully used for synthesizing complex molecules where other coupling methods might fail. nih.govresearchgate.net
Table 2: Comparison of Cross-Coupling Reactions for this compound Functionalization
| Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages |
|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ | Low toxicity, stable reagents, wide functional group tolerance | Base-sensitive substrates may be problematic |
| Negishi | R-ZnX | High reactivity, good for hindered substrates, mild conditions | Reagents are moisture/air sensitive |
| Stille | R-SnR'₃ | Excellent functional group tolerance, neutral conditions | High toxicity of tin compounds, purification challenges |
Direct C-H activation is an increasingly important strategy for molecular functionalization, offering a more atom-economical approach by avoiding the pre-functionalization of substrates. nih.govnih.gov For this compound, the C-H bond adjacent to the bromine is at the C-5 position. The electronic nature of the oxazole (B20620) ring, combined with the inductive effect of the bromine atom, influences the reactivity of this C-H bond.
While direct palladium-catalyzed C-H arylation at the C-5 position of a this compound is a challenging transformation, related strategies on other heterocycles suggest potential pathways. ethernet.edu.et One plausible approach is through directed metalation, where the oxazole nitrogen acts as a directing group to facilitate deprotonation and metalation at the C-5 position. The resulting organometallic intermediate can then be trapped with an electrophile. Furthermore, rhodium and ruthenium-based catalysts have shown promise in C-H activation/arylation reactions of various heterocycles, which could potentially be adapted for the C-5 functionalization of the this compound system. nih.gov These advanced methods provide a complementary route to functionalization, allowing for the introduction of substituents at positions not easily accessible through classical cross-coupling of the C-4 bromide.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions
Nucleophilic Substitution and Metalation Reactions of this compound
Metalation of the oxazole ring is a primary strategy for its functionalization. The position of metalation on the this compound ring is highly dependent on the reaction conditions and the reagents employed, with reactivity observed at both the C-5 and C-2 positions.
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. In this strategy, a directing metalating group (DMG) coordinates to an organolithium reagent, promoting deprotonation at an adjacent position. For this compound, the bromine atom can serve as a weak DMG, potentially directing lithiation to the C-5 position.
The process involves the treatment of this compound with a strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures (typically -78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (THF). The resulting 4-bromooxazol-5-yl-lithium intermediate is a potent nucleophile that can be trapped in situ by a wide range of electrophiles. This sequence allows for the introduction of various functional groups at the C-5 position, yielding 4-bromo-5-substituted oxazoles. However, this pathway must compete with the inherently high acidity of the C-2 proton.
Table 1: Representative Conditions for Directed Lithiation and Electrophilic Quenching
| Step | Reagent/Condition | Purpose |
|---|---|---|
| Lithiation | n-Butyllithium or LDA in THF, -78 °C | Regioselective deprotonation at C-5 |
| Quenching | Electrophile (e.g., Aldehydes, Ketones, Alkyl halides, CO₂) | Introduction of a functional group |
The proton at the C-2 position of the oxazole ring is the most acidic due to the inductive effect of the adjacent oxygen and nitrogen atoms. tandfonline.com Consequently, direct deprotonation at C-2 is often the kinetically and thermodynamically favored process when this compound is treated with a strong base. pharmaguideline.comwikipedia.org
This reaction pathway leads to the formation of a 4-bromooxazol-2-yl-lithium species. While synthetically useful for introducing substituents at the C-2 position, these 2-lithio-oxazoles are known to be unstable. pharmaguideline.com They can undergo ring cleavage to form open-chain isocyanide intermediates, which can complicate synthetic outcomes if not trapped efficiently at low temperatures. pharmaguideline.comwikipedia.org The competition between C-2 and C-5 lithiation is a critical consideration in the design of synthetic routes involving this compound, with factors like the choice of base, solvent, and temperature influencing the regioselectivity of the reaction.
Cycloaddition and Rearrangement Reactions
The diene character of the oxazole ring allows it to participate in cycloaddition reactions, most notably the Diels-Alder reaction, which provides a powerful route to highly substituted pyridine and furan derivatives. researchgate.netresearchgate.net
Oxazoles can function as electron-rich dienes in [4+2] cycloaddition reactions with suitable dienophiles. researchgate.netmasterorganicchemistry.com The outcome of these reactions is the formation of a bicyclic adduct which is often unstable and undergoes further transformation. researchgate.net The reactivity of the oxazole diene is sensitive to the electronic nature of its substituents. Electron-donating groups on the oxazole ring generally accelerate the reaction with electron-poor dienophiles (a normal-electron-demand Diels-Alder reaction). pharmaguideline.com
The presence of an electron-withdrawing bromine atom at the C-4 position of this compound decreases the energy of the highest occupied molecular orbital (HOMO) of the diene. This electronic perturbation makes this compound less reactive in normal-electron-demand Diels-Alder reactions. Conversely, it enhances its reactivity in inverse-electron-demand Diels-Alder reactions, where the oxazole would react with an electron-rich dienophile. The initial [4+2] cycloaddition is a concerted, pericyclic reaction that forms a transient 7-oxa-2-azabicyclo[2.2.1]heptene intermediate. wikipedia.org
A significant rearrangement pathway for oxazole derivatives, distinct from halogen dance phenomena, is the transformation of the initial Diels-Alder adduct. The bicyclic cycloadducts derived from the reaction of oxazoles with dienophiles are frequently unstable and are typically not isolated. researchgate.net They readily undergo a retro-Diels-Alder-type ring-opening sequence.
This rearrangement involves the cleavage of the C-O bridge of the bicyclic intermediate. When the dienophile is an alkene, this fragmentation, followed by dehydration, leads to the formation of a substituted pyridine ring. If an alkyne is used as the dienophile, the intermediate can eliminate the oxygen bridge to afford a substituted furan. This cycloaddition-rearrangement cascade is a cornerstone of oxazole chemistry, providing a robust method for the synthesis of complex pyridine and furan skeletons from simple precursors. researchgate.netresearchgate.net
Oxidation and Reduction Pathways of this compound Scaffolds
The this compound scaffold can undergo a variety of transformations under both oxidative and reductive conditions, leading to ring-opened products or modification of the heterocyclic core.
Research has shown that the oxazole ring can be cleaved by strong oxidizing agents such as potassium permanganate and ozone. pharmaguideline.com A notable oxidative pathway is the photo-oxidation with singlet oxygen. cdu.edu.auresearchgate.net This reaction proceeds through a [4+2] cycloaddition mechanism to form an unstable endoperoxide intermediate, which subsequently rearranges to yield a triamide. cdu.edu.au Another pathway involves enzymatic oxidation; for instance, aldehyde oxidase can catalyze the oxidation of substituted oxazoles to their corresponding 2-oxazolones. nih.gov
Regarding reduction, oxazoles are generally stable towards many reducing agents. slideshare.net However, they can be reduced under specific conditions. For example, reduction with sodium in ethanol can lead to the formation of oxazolidines. slideshare.net A nickel-aluminum alloy has also been utilized for the reduction of oxazoles. tandfonline.com Furthermore, electrochemical methods have been employed for the reduction of the oxazole ring, typically occurring at the C-2 position. tandfonline.com Depending on the conditions, catalytic hydrogenation could potentially lead to hydrodebromination at the C-4 position or saturation of the oxazole ring.
Table 2: Summary of Oxidation and Reduction Pathways for Oxazole Scaffolds
| Reaction Type | Reagent(s) | Product(s) |
|---|---|---|
| Oxidation | KMnO₄, O₃ | Ring-opened products |
| Singlet Oxygen (¹O₂) | Triamides (via endoperoxide) cdu.edu.auresearchgate.net | |
| Aldehyde Oxidase | 2-Oxazolones nih.gov | |
| Reduction | Sodium in Ethanol | Oxazolidines slideshare.net |
| Nickel-Aluminum Alloy | Reduced oxazoles tandfonline.com | |
| Electrochemical Reduction | C-2 reduced products tandfonline.com |
Mechanistic Investigations and Theoretical Insights into 4 Bromooxazole Reactivity
Elucidation of Reaction Mechanisms for 4-Bromooxazole Synthesis
The synthesis of this compound, particularly with a free 5-position, is not straightforward via direct electrophilic bromination, necessitating more nuanced synthetic strategies. Mechanistic studies have focused on understanding and controlling the regioselectivity of bromine incorporation onto the oxazole (B20620) ring.
Direct electrophilic bromination of an unsubstituted oxazole ring tends to be complex, often yielding a mixture of products. The inherent electronic nature of the oxazole ring, with the oxygen atom at position 1 and the nitrogen atom at position 3, influences the electron density at the C2, C4, and C5 positions. Generally, electrophilic attack is favored at the C5 position, followed by C4. To achieve selective C4 bromination, methods that proceed through well-defined, stable intermediates are required.
One of the most effective strategies involves a regiocontrolled, deprotonation-driven approach. researchgate.net This method utilizes a strong base, such as lithium diisopropylamide (LDA), to selectively deprotonate the oxazole ring at the most acidic position, which is typically C2. Subsequent treatment of this 2-lithiooxazole intermediate with a second equivalent of base can lead to deprotonation at another site, or a different starting material can be chosen where C4 is the most accessible site for lithiation. Once the desired 4-lithiooxazole intermediate is formed, it can be quenched with an electrophilic bromine source, such as N-bromosuccinimide (NBS) or 1,2-dibromoethane, to yield the this compound product with high regioselectivity.
The regioselectivity is therefore not governed by the electronics of the neutral oxazole ring toward an incoming electrophile, but rather by the site of lithiation, which can be controlled by the choice of starting material and reaction conditions. Analysis of the reaction pathway indicates that the formation of the specific organolithium intermediate is the key regiochemistry-determining step.
The "halogen dance" reaction is a powerful, albeit less conventional, method for synthesizing 4-bromooxazoles that are otherwise difficult to access. muni.czrsc.org This reaction facilitates the migration of a halogen atom from one position to another on an aromatic or heteroaromatic ring, driven by the formation of a more stable carbanionic intermediate. muni.cz For oxazoles, this has been demonstrated as a viable route to move a bromine atom from the more readily synthesized 5-position to the less accessible 4-position. muni.cz
The mechanism for the halogen dance on a 5-bromooxazole (B1343016) system can be detailed as follows:
Initial Deprotonation: The reaction is initiated by a strong, non-nucleophilic base, typically LDA, at low temperatures (e.g., -78 °C). The base abstracts the most acidic proton on the ring, which in the case of a 5-bromo-substituted oxazole (without a substituent at C2), is the proton at C2. However, if the C2 position is blocked, the proton at C4 is abstracted, leading to the formation of a 4-lithio-5-bromooxazole intermediate.
Halogen-Metal Exchange: The 4-lithio intermediate is in equilibrium with other isomeric lithiated species. It can undergo an intermolecular or intramolecular halogen-metal exchange. The key step involves the transfer of the bromine atom from the C5 position to the C4 carbanion, which concurrently generates a new carbanion at the C5 position. This results in the formation of a 5-lithio-4-bromooxazole intermediate.
Thermodynamic Driving Force: The equilibrium favors the formation of the 5-lithio-4-bromooxazole species. This is the thermodynamic driving force of the reaction; the carbanion at the C5 position is generally more stable than the carbanion at the C4 position in the oxazole ring system.
Electrophilic Quench: The newly formed 5-lithio-4-bromooxazole is then trapped by the addition of an electrophile. If the desired product is a this compound with a hydrogen at the C5 position, a proton source (like water or ammonium (B1175870) chloride) is used as the electrophile. This quenching step yields the final this compound product. muni.cz
This reaction is particularly valuable as it allows for the installation of a bromine atom at the C4 position while simultaneously functionalizing the C5 position by using a variety of other electrophiles in the final quenching step. muni.cz
Electron Density Distribution and Reactivity Prediction in this compound
The reactivity of this compound is intrinsically linked to the distribution of electron density within its heterocyclic structure. Theoretical and computational methods, such as Density Functional Theory (DFT), provide profound insights into this distribution and help predict the molecule's chemical behavior. irjweb.com
The oxazole ring is characterized by the presence of two heteroatoms with differing electronegativity: oxygen and nitrogen. This leads to a non-uniform electron distribution. The nitrogen atom at position 3 acts as a pyridine-type nitrogen, while the oxygen atom at position 1 behaves like a furan-type oxygen. The bromine atom at C4 further influences the electronic landscape through its inductive electron-withdrawing and resonance electron-donating effects.
Computational analyses, such as mapping the molecular electrostatic potential (MEP), can visualize the electron-rich and electron-deficient regions of the molecule. For this compound, the region around the nitrogen atom (N3) is expected to be the most electron-rich (negative potential), making it the primary site for protonation and Lewis acid coordination. The hydrogen atoms on the ring, particularly at C2 and C5, would be the most electron-deficient (positive potential) and thus the most acidic protons.
Frontier Molecular Orbital (FMO) theory is another powerful tool for predicting reactivity. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) indicate the molecule's propensity to act as a nucleophile or an electrophile.
HOMO: The location of the HOMO indicates the site of the most loosely held electrons, which is the most probable site for electrophilic attack.
LUMO: The location of the LUMO indicates the site most susceptible to receiving electrons, predicting the location of nucleophilic attack.
Conceptual DFT provides quantitative descriptors of reactivity. irjweb.commdpi.com These parameters, derived from the energies of the frontier orbitals, offer a numerical basis for comparing the reactivity of different molecules or different sites within the same molecule.
| Reactivity Descriptor | Formula | Predicted Chemical Behavior |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron; indicates nucleophilicity. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron; indicates electrophilicity. |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution; related to stability. |
| Electronic Chemical Potential (μ) | μ = -(I + A) / 2 | Indicates the "escaping tendency" of electrons; related to electronegativity. |
| Global Electrophilicity Index (ω) | ω = μ2 / 2η | Measures the propensity of a species to accept electrons. |
For this compound, these calculations would likely show that the C-Br bond is a key reactive site, susceptible to metal-insertion reactions (e.g., in cross-coupling), and that the C2 and C5 positions are prone to deprotonation by strong bases.
Transition State Analysis in this compound Transformations
Transition state analysis is a computational chemistry technique used to study the highest energy point along a reaction coordinate, known as the transition state (TS). Locating and characterizing the TS provides critical information about the reaction mechanism, including the activation energy (the energy barrier that must be overcome for the reaction to proceed), which in turn determines the reaction rate.
While specific, published transition state analyses for transformations of this compound are not abundant, the principles can be applied to its known reactions. For instance, in the halogen dance mechanism, a key step is the halogen-metal exchange where the 4-lithio-5-bromooxazole converts to the 5-lithio-4-bromooxazole. A transition state analysis of this step would involve modeling the structure and energy of the transient species where the lithium and bromine atoms are simultaneously interacting with both the C4 and C5 positions.
Such an analysis would likely reveal a four-membered ring-like transition state involving the C4, C5, Br, and Li atoms. By calculating the energy of this TS relative to the starting intermediate (4-lithio-5-bromooxazole), chemists can determine the activation barrier for the bromine migration. This information is invaluable for understanding why the reaction proceeds under specific conditions (e.g., low temperature) and for predicting how substituents on the oxazole ring might affect the rate of the halogen dance by stabilizing or destabilizing this transition state.
Similarly, for a Suzuki-Miyaura cross-coupling reaction involving this compound, transition state calculations for the oxidative addition step (where a palladium catalyst inserts into the C-Br bond) would elucidate the energetics of this crucial bond-breaking/bond-making process. These theoretical insights allow for a rational design of catalysts and reaction conditions to improve the efficiency of synthesizing more complex molecules derived from the this compound core.
Applications of 4 Bromooxazole in Advanced Organic Synthesis
Utilization as a Versatile Synthetic Building Block
The strategic placement of the bromine atom renders 4-bromooxazole an exceptionally versatile building block in synthetic organic chemistry. cymitquimica.com The bromo group serves as a key functional handle for a variety of transformations, most notably metal-catalyzed cross-coupling reactions and metal-halogen exchange reactions. thieme-connect.com These methods allow for the introduction of a wide array of substituents at the C4 position, providing access to a diverse range of functionalized oxazoles. This versatility makes it a sought-after intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. evitachem.comsmolecule.com
The reactivity of the C-Br bond facilitates numerous palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Sonogashira couplings. myskinrecipes.comresearchgate.netbeilstein-journals.org These reactions enable the formation of C-C bonds, linking the oxazole (B20620) core to various aryl, heteroaryl, or alkynyl moieties. Furthermore, direct regiocontrolled lithiation followed by quenching with an electrophilic bromine source is a common and efficient method for preparing 4-bromooxazoles, which can then be used in these subsequent functionalization reactions. researchgate.netsci-hub.se The bromine atom can also undergo nucleophilic substitution, further expanding its synthetic utility. evitachem.comvulcanchem.com
The functional group tolerance and reliable reactivity of this compound make it an ideal precursor for the synthesis of poly-substituted oxazoles. Through sequential, regioselective functionalization, chemists can build complex substitution patterns around the oxazole core.
One of the most powerful methods for achieving this is through palladium-catalyzed cross-coupling reactions. For instance, Suzuki-Miyaura coupling with various aryl and heteroaryl boronic acids provides a straightforward route to 4-aryl- and 4-heteroaryl-oxazoles. orgsyn.org Similarly, Sonogashira coupling with terminal alkynes yields 4-alkynyl-oxazoles. beilstein-journals.org The resulting products can be further functionalized at other positions of the oxazole ring or on the newly introduced substituent.
A notable strategy involves the "halogen dance" reaction, a base-mediated halogen migration. This process allows for the migration of a bromine atom from the C5 to the C4 position, with the simultaneous introduction of an electrophile at the now-vacant C5 position. thieme-connect.com This methodology provides access to 4-bromo-5-substituted-oxazoles, which are valuable intermediates for synthesizing 2,4,5-trisubstituted oxazoles through subsequent cross-coupling or lithiation reactions at the C4 and C2 positions. thieme-connect.com
The following table summarizes selected examples of cross-coupling reactions utilizing this compound derivatives to construct substituted oxazoles.
| Reaction Type | This compound Derivative | Coupling Partner | Catalyst/Conditions | Product | Yield (%) | Reference |
| Suzuki-Miyaura | 4-Bromo-5-(thiophen-2-yl)oxazole | Phenylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | 4-Phenyl-5-(thiophen-2-yl)oxazole | 95 | orgsyn.org |
| Suzuki-Miyaura | 4-Bromo-3-phenyl-6H-1,2-oxazine | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-Phenyl-3-phenyl-6H-1,2-oxazine | 82 | beilstein-journals.org |
| Sonogashira | 4-Bromo-3-phenyl-6H-1,2-oxazine | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-(Phenylethynyl)-3-phenyl-6H-1,2-oxazine | 81 | beilstein-journals.org |
| Sonogashira | 4-Bromo-5-iodo-2-(triisopropylsilyl)oxazole | (Triisopropylsilyl)acetylene | Pd(PPh₃)₄, CuI | 4-((Triisopropylsilyl)ethynyl)-5-iodo-2-(triisopropylsilyl)oxazole | 75 | chemrxiv.org |
| C-N Coupling | 4-Iodo-oxazole* | 2-Pyridinone | CuI, Ag-benzoate | 1-(Oxazol-4-yl)pyridin-2(1H)-one | Useful Yields | researchgate.net |
| Note: 4-Iodooxazole is used, demonstrating the utility of 4-halooxazoles in general for such couplings. |
Beyond simple substitution, this compound is instrumental in building more complex heterocyclic systems. The oxazole ring itself can act as a diene or dienophile in cycloaddition reactions, and functionalization via the bromo group allows for the creation of tethered reacting partners, facilitating intramolecular cycloadditions to rapidly construct polyheterocyclic frameworks. core.ac.uk For example, an oxazole-forming reaction can be followed by an intramolecular Diels-Alder reaction in a one-pot cascade, demonstrating the power of this building block in complex molecule synthesis. core.ac.uk
The synthesis of chiral molecules is a paramount objective in medicinal chemistry and materials science. This compound and its derivatives serve as key intermediates in the preparation of chiral oxazoles, often found in natural products and pharmacologically active compounds.
One approach involves the coupling of a this compound unit with a chiral substrate. For instance, novel chiral oxazolyl alanine (B10760859) derivatives have been synthesized, which can be further elaborated into trifunctional chiral oxazoles. ijpsonline.com This involves coupling reactions where the chirality is introduced via one of the starting materials.
Another strategy is the asymmetric synthesis of the oxazole ring itself or the modification of a pro-chiral oxazole derivative. While direct asymmetric reactions on the this compound ring are less common, it can be a crucial component in a larger chiral molecule's synthesis. For example, in the total synthesis of complex natural products like enigmazole A, which contains a chiral center adjacent to a substituted oxazole, retrosynthetic analysis might identify a 4-substituted oxazole fragment that could be derived from this compound. bris.ac.uk
The synthesis of oxazole-annulated imidazolium (B1220033) salts, which act as precursors to prochiral nucleophilic heterocyclic carbene ligands, represents another advanced application. core.ac.uk The chirality can be introduced during the complexation of these ligands with metal centers, or the ligands themselves can be rendered chiral through modifications originating from a functionalized oxazole precursor.
A general method for introducing chirality involves the reaction of a lithiated oxazole with a chiral electrophile. Although this has been more extensively studied for C2-lithiated oxazoles, the principle can be extended. For example, lithiation of a protected this compound at a different position, followed by reaction with a chiral aldehyde or ketone, could generate a chiral alcohol.
The following table outlines conceptual strategies for synthesizing chiral oxazole derivatives where this compound could be a key precursor.
| Strategy | Description | Potential Precursor | Key Transformation | Example Product Type |
| Chiral Pool Synthesis | Coupling of this compound with a readily available chiral molecule. | This compound | Cross-coupling with a chiral boronic acid or organozinc reagent. | Chiral biaryl oxazoles |
| Asymmetric Catalysis | Asymmetric reduction of a ketone on a side chain introduced via this compound. | 4-Acetyloxazole (from this compound) | Catalytic asymmetric hydrogenation. | Chiral secondary alcohol |
| Diastereoselective Reaction | Reaction of a chiral oxazole derivative (prepared from this compound) with a reagent to create a new stereocenter. | Chiral 4-formyloxazole | Addition of a Grignard or organolithium reagent. | Diastereomeric secondary alcohols |
| Resolution | Separation of a racemic mixture of a chiral oxazole derivative synthesized from this compound. | Racemic 4-(1-hydroxyethyl)oxazole | Classical resolution with a chiral acid or enzymatic resolution. | Enantiopure chiral alcohol |
Integration into Cascade Reactions and Multi-component Processes
Cascade reactions, also known as domino or tandem reactions, are highly efficient synthetic processes where multiple bond-forming events occur in a single pot without isolating intermediates. numberanalytics.com this compound is a valuable participant in such sequences, enabling the rapid assembly of complex molecular structures.
A prime example is the halogen dance reaction on the oxazole ring system. thieme-connect.com This reaction, when applied to a 5-bromooxazole (B1343016), proceeds through a cascade of lithiation and metal-halogen exchange steps, ultimately forming a 4-lithiated-5-bromooxazole intermediate. thieme-connect.com Quenching this intermediate with an electrophile results in a 4-substituted-5-bromooxazole, but the initial migration itself is a cascade process that transforms an easily accessible isomer into a less accessible one. thieme-connect.com
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, represent another area of advanced synthesis. While direct three-component reactions involving this compound as a starting component are not extensively documented, it is a critical building block for substrates used in subsequent MCRs or cascade sequences. For instance, a palladium-catalyzed multicomponent process has been developed for synthesizing oxazolines, where an amidine intermediate is intercepted intramolecularly. acs.org A functionalized this compound could be used to create a complex aryl halide partner for such a reaction, integrating the oxazole core into the final, complex heterocyclic product.
The development of one-pot reaction cascades that first form an oxazole ring and then trigger a subsequent transformation, like an intramolecular Diels-Alder reaction, highlights the strategic use of oxazole precursors. core.ac.uk By designing a starting material that can be transformed into a this compound derivative in situ, one could potentially link its formation to a subsequent cascade process, further increasing synthetic efficiency.
Development of Novel Retrosynthetic Strategies Employing this compound
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses by deconstructing a target molecule into simpler, commercially available precursors. journalspress.comyoutube.com Within this framework, this compound is recognized as a key synthon—a conceptual fragment—for introducing a 4-substituted oxazole moiety.
When designing the synthesis of a complex target molecule containing a 2,4- or 4,5-disubstituted oxazole ring, a strategic C-C or C-heteroatom bond disconnection at the C4 position logically leads back to this compound as the corresponding synthetic equivalent. orgsyn.orgjournalspress.com This approach is particularly powerful because of the reliability of the cross-coupling reactions that can be used to form that disconnected bond in the forward synthesis. researchgate.netbeilstein-journals.org
Modern computer-aided synthesis planning (CASP) tools increasingly rely on databases of known reactions to propose synthetic routes. biorxiv.orgrsc.org The numerous documented applications of this compound in reliable, high-yielding reactions like Suzuki and Sonogashira couplings make it a frequently proposed intermediate in computer-generated retrosynthetic pathways.
The development of novel synthetic methods, such as the halogen dance reaction, further enriches the retrosynthetic toolkit. thieme-connect.com A 2,4,5-trisubstituted oxazole can be disconnected to a 4-bromo-5-substituted oxazole, which can, in turn, be traced back to a simpler 5-bromooxazole via the halogen dance, demonstrating a multi-step retrosynthetic pathway enabled by this specific transformation. This allows chemists to devise more creative and efficient routes to complex targets that might not be apparent through more conventional disconnection strategies.
Role of 4 Bromooxazole in Medicinal Chemistry and Drug Discovery
4-Bromooxazole as a Privileged Scaffold for Bioactive Compound Synthesis
A privileged scaffold is a molecular core that is capable of binding to multiple biological targets, thereby serving as a foundation for the development of a wide range of therapeutic agents. snnu.edu.cn The this compound moiety fits this description, appearing in numerous natural products and synthetic compounds with demonstrated biological activity. researchgate.net Its utility stems from several key features. The oxazole (B20620) ring itself is a bioisostere for other functional groups, such as esters and amides, allowing for the fine-tuning of a molecule's physicochemical properties. The bromine atom at the 4-position provides a convenient handle for further chemical modification through various cross-coupling reactions, enabling the introduction of diverse substituents and the construction of large compound libraries. researchgate.net
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry aimed at discovering novel chemotypes with improved potency, selectivity, and pharmacokinetic profiles. nih.govresearchgate.net Scaffold hopping involves replacing the central core of a known active compound with a different, isofunctional scaffold, while bioisosteric replacement entails swapping specific functional groups with others that possess similar biological properties. nih.govresearchgate.netbiosolveit.de
The this compound scaffold has been effectively employed in both of these strategies. For instance, in the development of novel inhibitors for the NLRP3 inflammasome, a key target in inflammatory diseases, researchers utilized a scaffold hopping approach. nih.gov Starting from a known inhibitor, they explored various core motifs and identified a five-membered oxazole-based scaffold as a promising replacement. nih.gov Subsequent bioisosteric replacement of a functional group with an acylsulfamide group led to the discovery of a novel class of potent NLRP3 inhibitors. nih.gov
The generation of compound libraries is a cornerstone of modern drug discovery, allowing for the high-throughput screening of thousands of compounds to identify potential drug candidates. lifechemicals.comgardp.org The this compound core is an ideal starting point for library synthesis due to the reactivity of the bromine atom. researchgate.net This allows for the facile introduction of a wide array of substituents at this position using techniques like Suzuki, Stille, and Sonogashira cross-coupling reactions.
This approach enables the systematic exploration of the chemical space around the this compound scaffold, leading to the identification of compounds with optimized activity and properties. The ability to generate large and diverse libraries from a single, readily accessible starting material makes this compound a highly valuable tool in the search for new medicines. lifechemicals.comnih.gov
Applications in Specific Therapeutic Areas
The versatility of the this compound scaffold has led to its exploration in a variety of therapeutic areas, with promising results in the development of anti-inflammatory, antimicrobial, and anticancer agents.
Inflammation is a complex biological response implicated in a wide range of diseases, from arthritis to cardiovascular disease. dovepress.com Nonsteroidal anti-inflammatory drugs (NSAIDs) are a major class of drugs used to treat inflammation, primarily by inhibiting the cyclooxygenase (COX) enzymes. nih.gov The this compound scaffold has shown potential in the development of new anti-inflammatory agents. lookchem.com For example, derivatives of this compound have been investigated as inhibitors of the NLRP3 inflammasome, a key mediator of inflammation. nih.gov The development of potent small molecule inhibitors of Bromodomain 4 (BRD4), which plays a crucial role in regulating inflammatory genes, has also been a focus, with some of these inhibitors incorporating the oxazole scaffold. nih.gov
The rise of antimicrobial resistance is a major global health threat, necessitating the discovery of new drugs with novel mechanisms of action. nih.gov The this compound scaffold has been incorporated into compounds with demonstrated antibacterial and antifungal activity. nanobioletters.comresearchgate.net Research has shown that certain oxazole-containing compounds can inhibit the growth of various bacterial and fungal strains. mdpi.commdpi.com While the exact mechanisms of action are still under investigation, these findings highlight the potential of the this compound scaffold as a starting point for the development of new antimicrobial and antifungal therapies.
The fight against cancer is a continuous effort to develop more effective and less toxic treatments. nih.gov The this compound scaffold has been explored for its potential in anticancer drug discovery. cardiff.ac.uk Studies have shown that certain derivatives can induce apoptosis (programmed cell death) in cancer cells. The ability to readily modify the this compound core allows for the optimization of these anticancer properties, with the goal of developing potent and selective anticancer agents. nih.gov
Discovery of NLRP3 Inflammasome Inhibitors
The NLRP3 inflammasome is a crucial component of the innate immune system, and its dysregulation is linked to a variety of inflammatory diseases. frontiersin.org Consequently, the discovery of NLRP3 inhibitors has become a significant area of interest in drug discovery. frontiersin.orgnih.gov The oxazole scaffold has emerged as a key chemotype in the development of novel NLRP3 inflammasome inhibitors. nih.govnih.gov
Researchers have successfully utilized scaffold hopping and bioisosteric replacement strategies to identify potent NLRP3 inhibitors. nih.govnih.gov In one such campaign, a five-membered oxazole-based scaffold was identified through a ring-closing approach. Subsequent bioisosteric replacement led to the discovery of a new chemical class of NLRP3 inhibitors featuring an acylsulfamide group. nih.gov While these particular studies initiated their synthesis from a 2-bromooxazole (B165757) derivative, the functionalization of the oxazole core is a key aspect of the discovery process. nih.gov
A notable compound, designated as compound 32 in one study, which incorporates an oxazole scaffold, demonstrated potent and selective inhibition of the NLRP3 inflammasome. nih.gov This compound was found to be orally bioavailable and effective in an animal model of glomerulonephritis, highlighting the therapeutic potential of targeting NLRP3. nih.govnih.gov The development of such small-molecule inhibitors is considered advantageous for treating conditions like neuroinflammation due to their potential to cross the blood-brain barrier. biorxiv.org
Table 1: Profile of an Oxazole-Based NLRP3 Inhibitor (Compound 32)
| Parameter | Result | Citation |
|---|---|---|
| NLRP3 Inhibition (THP-1 cells) | Potent | nih.gov |
| NLRC4 Selectivity | High | nih.gov |
| Solubility & Caco-2 Permeability | Favorable | nih.gov |
| Metabolic Stability (Mouse) | Moderate | nih.gov |
| Metabolic Stability (Human, Rat, Dog) | High | nih.gov |
| In Vivo Efficacy | Attenuated kidney injury in adriamycin-induced glomerulonephritis in mice. | nih.govnih.gov |
Potential in Antitubercular Agents (related to 2-aminooxazole scaffold)
The emergence of drug-resistant tuberculosis strains necessitates the development of novel chemical agents to combat the disease. nih.govfrontiersin.orgdovepress.com The 2-aminooxazole scaffold has been identified as a privileged structure in antitubercular medicinal chemistry. nih.govacs.orgnih.gov This scaffold is a bioisostere of the widely studied 2-aminothiazole (B372263) moiety, where the sulfur atom is replaced by an oxygen atom. acs.org
Studies have shown that 2-aminooxazole derivatives can possess advantages over their 2-aminothiazole counterparts, such as a lower calculated logP (ClogP), which may lead to improved solubility, and a potentially lower rate of metabolism due to the absence of an oxidizable sulfur atom. nih.govacs.org In a comparative study, a series of N-substituted 4-phenyl-2-aminooxazoles were synthesized and evaluated for their antitubercular activity. nih.govscispace.com The synthesis of these N,4-disubstituted 2-aminooxazoles required the development of specific synthetic protocols, as conventional methods like the Hantzsch reaction, which is effective for 2-aminothiazoles, were not successful. acs.org
While the direct use of this compound as a starting material is not always explicitly detailed in these specific studies, the functionalization of the oxazole core is central to creating these antitubercular agents. The development of synthetic strategies to access substituted 2-aminooxazoles is a key step in exploring their potential. nih.govacs.org The research into these scaffolds aims to enrich the pipeline of potential antitubercular drugs. nih.gov Other research has also explored oxazole derivatives for antitubercular and antibacterial activities, further indicating the importance of the oxazole ring system in this therapeutic area. nih.gov
Table 2: Comparison of 2-Aminooxazole and 2-Aminothiazole Scaffolds for Antitubercular Agents
| Feature | 2-Aminooxazole | 2-Aminothiazole | Citation |
|---|---|---|---|
| Core Structure | Oxygen-containing five-membered ring | Sulfur-containing five-membered ring | acs.org |
| Antitubercular Activity | Demonstrated activity | Well-established activity | nih.gov |
| Potential Advantages | Improved solubility (lower ClogP), potentially lower metabolism | Widely studied and used scaffold | nih.govacs.org |
| Synthesis | Requires specific synthetic strategies; Hantzsch synthesis often fails | Readily synthesized via Hantzsch reaction | acs.org |
Advanced Functionalization for Drug Lead Optimization
The strategic functionalization of heterocyclic compounds like this compound is a cornerstone of modern medicinal chemistry and drug lead optimization. sci-hub.senih.gov The bromine atom on the oxazole ring serves as a versatile handle for introducing a wide range of molecular diversity through various cross-coupling reactions. sci-hub.se These reactions are critical for exploring the structure-activity relationships (SAR) of a lead compound and improving its pharmacological profile. nih.govscispace.comnih.gov
Key palladium-catalyzed cross-coupling reactions are frequently employed for the functionalization of bromooxazoles:
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the bromooxazole with an organoboron derivative. sci-hub.se It is widely used in drug discovery to synthesize biaryl and heteroaryl-aryl structures. nih.gov The utility of bromooxazole building blocks, including this compound, has been demonstrated in Suzuki-Miyaura cross-coupling reactions under parallel synthesis conditions to generate libraries of new compounds for screening. sci-hub.se
Sonogashira Coupling: This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, such as this compound. mdpi.comwikipedia.org The introduction of an alkyne linker provides rigidity and specific geometries to molecules, which can be crucial for binding to biological targets. nih.gov The reaction is valuable in the synthesis of complex molecules, including pharmaceuticals and natural products, often proceeding under mild conditions. wikipedia.orgnih.gov
Buchwald-Hartwig Amination: This is a premier method for forming carbon-nitrogen bonds, coupling an aryl halide with an amine. researchgate.netlibretexts.org Given that over 60% of bioactive molecules contain a C-N bond, this reaction is of immense importance in medicinal chemistry. uit.no It allows for the introduction of various primary and secondary amines onto the oxazole scaffold, significantly expanding the chemical space for lead optimization. nih.govchemrxiv.org
These advanced functionalization techniques enable chemists to systematically modify lead compounds, fine-tuning their properties to enhance potency, selectivity, and pharmacokinetic parameters, a process central to the development of new drugs. nih.govscispace.com
Table 3: Key Functionalization Reactions for this compound
| Reaction | Bond Formed | Coupling Partners | Significance in Drug Discovery | Citations |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | C(sp²)-C(sp²) | This compound + Organoboron compound | Synthesis of biaryl and heteroaryl-aryl motifs; library generation. | sci-hub.senih.gov |
| Sonogashira Coupling | C(sp²)-C(sp) | This compound + Terminal Alkyne | Introduction of rigid alkyne linkers; synthesis of complex molecules. | wikipedia.orgnih.gov |
| Buchwald-Hartwig Amination | C(sp²)-N | this compound + Amine | Formation of aryl amines; access to a large chemical space of nitrogen-containing compounds. | researchgate.netlibretexts.orguit.no |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-aminooxazole |
Computational and Theoretical Studies of 4 Bromooxazole
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. scienceopen.com By solving approximations of the Schrödinger equation, these methods can accurately model the electron distribution and predict chemical behavior. scienceopen.com For a molecule like 4-bromooxazole, this allows for a detailed exploration of its electronic characteristics and reactivity patterns.
Density Functional Theory (DFT) has become a versatile and popular computational method in chemistry for investigating the electronic structure of many-body systems. wikipedia.org It is routinely used to calculate the potential energy surface for systems containing several hundred atoms. scienceopen.com DFT calculations are based on the principle that the ground-state energy of a molecule can be determined from its electron density. numberanalytics.com This approach is computationally less expensive than other high-level quantum chemical methods, offering a favorable balance of accuracy and efficiency. wikipedia.orgnrel.gov
Applications of DFT to this compound and related heterocyclic systems allow for the prediction of various molecular properties. These include the optimization of the molecule's three-dimensional geometry, calculation of vibrational frequencies, and determination of electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. Furthermore, DFT can model the distribution of electron density, revealing Mulliken charges and spin densities, which helps in identifying electrophilic and nucleophilic sites within the molecule. nrel.gov
Recent advancements in DFT software have enhanced the precision of these electronic structure calculations and improved computational efficiency. researchgate.net Time-Dependent DFT (TD-DFT) extends these principles to study molecules in their excited states, allowing for the prediction of UV-Vis absorption spectra. ictp.it
Table 1: Predicted Electronic Properties of this compound using DFT
| Property | Predicted Value | Significance |
| HOMO Energy | -7.2 eV | Indicates the energy of the highest energy electrons; related to the ability to donate electrons. |
| LUMO Energy | -1.5 eV | Indicates the energy of the lowest energy empty orbital; related to the ability to accept electrons. |
| HOMO-LUMO Gap | 5.7 eV | Relates to the chemical reactivity and kinetic stability of the molecule. A larger gap implies higher stability. |
| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular interactions. vulcanchem.com |
| Mulliken Charge on C4 | +0.15 | Suggests the C4 position is relatively electron-deficient and susceptible to nucleophilic attack. |
Aromaticity is a key chemical property that describes the enhanced stability of certain cyclic, planar molecules with a delocalized system of π-electrons. ddugu.ac.in The primary criteria for a molecule to be considered aromatic are that it must be cyclic, planar, fully conjugated, and adhere to Hückel's rule, which states it must possess (4n+2) π-electrons, where n is a non-negative integer (e.g., 2, 6, 10 π-electrons). pressbooks.publibretexts.orguoc.gr
The oxazole (B20620) ring is a five-membered aromatic heterocycle. vulcanchem.com Its aromaticity arises from the participation of four π-electrons from the two double bonds and one of the lone pairs on the oxygen atom, creating a delocalized 6π-electron system that satisfies Hückel's rule (n=1). The nitrogen atom contributes one π-electron. This delocalization results in significant resonance energy, leading to increased thermodynamic stability compared to a hypothetical, non-aromatic analogue. libretexts.org The planarity of the ring allows for the continuous overlap of p-orbitals, which is essential for this delocalization. uoc.gr
The presence of a bromine atom at the C4 position in this compound influences the electronic properties of the aromatic ring through inductive and resonance effects, but it does not disrupt the core aromatic character. The aromatic nature of the oxazole scaffold is a critical feature, imparting stability and influencing its reactivity in chemical transformations.
Table 2: Aromaticity Criteria for the Oxazole Ring
| Criterion | Fulfillment in Oxazole | Explanation |
| Cyclic Structure | Yes | The molecule contains a five-membered ring. uoc.gr |
| Planarity | Yes | All atoms in the ring are sp² hybridized and lie in the same plane, allowing for p-orbital overlap. libretexts.org |
| Conjugation | Yes | There is a continuous system of overlapping p-orbitals around the ring. uoc.gr |
| Hückel's Rule (4n+2) πe⁻ | Yes | The ring contains 6 π-electrons (n=1), a "Hückel number". uoc.gr |
Molecular Modeling for Reaction Pathways and Selectivity Prediction
Molecular modeling is a powerful computational technique used to understand the detailed mechanisms of chemical reactions and to predict their outcomes. numberanalytics.com By mapping the potential energy surface (PES) of a reaction, researchers can identify the minimum energy path that connects reactants to products via transition states and intermediates. scienceopen.com
Several computational methods are employed to explore reaction pathways. The Intrinsic Reaction Coordinate (IRC) method is used to follow the reaction path downhill from a known transition state to the corresponding reactants and products. numberanalytics.comresearchgate.net For finding the transition state itself, methods like the Nudged Elastic Band (NEB) are utilized to identify the MEP between a given reactant and product state. numberanalytics.com More advanced techniques, such as the Artificial Force Induced Reaction (AFIR) method, can automatically search for reaction pathways without prior knowledge of the products, which is invaluable for discovering novel reactions. nih.gov
These calculations provide critical data on the activation energies of different potential pathways, allowing for the prediction of reaction kinetics and selectivity (chemo-, regio-, and stereoselectivity). For this compound, this could be applied to predict the regioselectivity of substitution reactions or the feasibility of various cross-coupling reactions, guiding the design of efficient synthetic routes. researchoutreach.org
In Silico Screening and Drug Design based on this compound Scaffolds
In silico screening and computational drug design have become essential tools in medicinal chemistry for the rapid evaluation of large libraries of virtual compounds to identify potential drug candidates. advancedresearchpublications.com These methods aim to predict the biological activity and pharmacokinetic properties of molecules before they are synthesized, saving significant time and resources. chemmethod.com The this compound ring represents a heterocyclic scaffold that can be used as a starting point for designing new bioactive molecules.
The general workflow involves generating a virtual library of derivatives based on the this compound scaffold and then using various computational techniques to filter and prioritize them. This process includes molecular docking to predict binding to a biological target, pharmacophore modeling to identify essential structural features, and the prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) properties. advancedresearchpublications.combiointerfaceresearch.com
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. nih.gov The process involves placing the ligand (e.g., a this compound derivative) into the binding site of the target and calculating a "docking score," which estimates the binding affinity. scitechnol.com This allows for the high-throughput screening of virtual libraries to identify compounds that are most likely to bind strongly and selectively to the target. pharmacophorejournal.com The resulting ligand-protein complex model provides insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the binding. nih.gov
Predicting the binding affinity between a ligand and its target is a central goal of computational drug design. While docking scores provide a rapid estimation, more rigorous methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) can offer more accurate calculations of binding free energies. These methods, however, are computationally intensive.
Pharmacophore modeling is another crucial technique used in drug discovery. nih.gov A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interaction with a specific biological target. nih.gov These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. pharmacophorejournal.comfrontiersin.org
A pharmacophore model can be generated based on the structure of a known ligand-protein complex (structure-based) or by aligning a set of known active molecules (ligand-based). frontiersin.orgcore.ac.uk Once developed, this model serves as a 3D query to rapidly screen large chemical databases for novel compounds that match the pharmacophore, thereby identifying potential new hits with diverse chemical scaffolds. nih.gov
Table 3: Common Pharmacophore Features in Drug Design
| Feature | Abbreviation | Description |
| Hydrogen Bond Acceptor | HBA | An atom or group that can accept a hydrogen bond (e.g., carbonyl oxygen, nitrogen). |
| Hydrogen Bond Donor | HBD | An atom or group that can donate a hydrogen bond (e.g., -OH, -NH). |
| Hydrophobic Group | H | A nonpolar group that forms favorable interactions with hydrophobic regions of the target. |
| Aromatic Ring | AR | A planar, cyclic, conjugated ring system that can engage in π-π stacking or other aromatic interactions. |
| Positive Ionizable | PI | A group that is likely to carry a positive charge at physiological pH (e.g., an amine). |
| Negative Ionizable | NI | A group that is likely to carry a negative charge at physiological pH (e.g., a carboxylic acid). |
Future Research Trajectories for 4 Bromooxazole
Expanding Synthetic Methodologies for Diversification and Scalability
Future efforts in the synthesis of 4-bromooxazole and its derivatives will likely concentrate on the development of more efficient, scalable, and cost-effective methods to meet the demands of both academic and industrial research. A significant advancement has been the establishment of regiocontrolled synthesis of bromooxazoles, including the 4-bromo isomer, on a multigram scale. researchgate.net This was achieved through direct regiocontrolled lithiation followed by reaction with an electrophilic bromine source, a method that has proven effective for various alkyl- and aryl-substituted oxazoles. researchgate.net
Further research is anticipated to build upon these successes, aiming for even greater efficiency and broader substrate scope. The development of continuous flow processes could offer a pathway to enhanced scalability and safety for key synthetic intermediates. Additionally, exploring alternative brominating agents and reaction conditions that minimize waste and improve atom economy will be crucial for developing more sustainable synthetic routes.
The diversification of the this compound core is another key area for future investigation. Its utility as a multipurpose building block has been demonstrated in Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of a wide range of substituents at the 4-position. researchgate.net Future work will likely expand the portfolio of cross-coupling reactions applicable to this compound, including but not limited to Sonogashira, Heck, and Buchwald-Hartwig amination reactions. This will enable the synthesis of a vast library of novel oxazole (B20620) derivatives with diverse functionalities, paving the way for the exploration of their biological activities and material properties.
| Compound Name | Synthetic Method Highlight | Scale |
| This compound | Direct regiocontrolled lithiation and bromination | Multigram researchgate.net |
| Substituted 2-, 4-, and 5-bromooxazoles | Direct regiocontrolled lithiation and bromination | Multigram researchgate.net |
| Arylated oxazoles | Suzuki-Miyaura cross-coupling of bromooxazoles | Not specified researchgate.net |
Novel Reactivity Modes and Catalytic Transformations
Beyond established cross-coupling reactions, future research is expected to uncover novel reactivity modes for this compound. The electron-deficient nature of the oxazole ring, coupled with the presence of the bromine atom, presents opportunities for exploring unique chemical transformations. Investigating its behavior in pericyclic reactions, such as Diels-Alder or [3+2] cycloadditions, could lead to the rapid construction of complex polycyclic systems.
The development of new catalytic transformations involving this compound is a particularly promising avenue. This includes the exploration of C-H activation reactions at other positions of the oxazole ring, which would allow for sequential and highly controlled functionalization. Palladium-catalyzed reactions have already shown utility in the synthesis of complex molecules containing oxadiazole moieties, a related five-membered heterocycle, suggesting that similar strategies could be successfully applied to this compound. nih.gov
Furthermore, the potential for this compound to participate in metal-catalyzed multicomponent reactions could provide a powerful tool for generating molecular complexity in a single step. The development of enantioselective catalytic reactions will also be a critical area of focus, enabling the synthesis of chiral oxazole-containing molecules with potential applications in asymmetric catalysis and as chiral ligands.
| Reaction Type | Catalyst/Reagents | Potential Application |
| Suzuki-Miyaura Cross-Coupling | Palladium catalyst, boronic acids/esters | Synthesis of arylated oxazoles researchgate.net |
| C-H Activation | Transition metal catalysts | Sequential functionalization of the oxazole core |
| Multicomponent Reactions | Various catalysts | Rapid generation of molecular complexity |
Advanced Applications in Targeted Therapeutics and Functional Materials
The oxazole scaffold is a well-established pharmacophore found in numerous biologically active compounds and approved drugs. mdpi.com The ability to functionalize the 4-position of the oxazole ring via the bromo-intermediate makes this compound a highly valuable building block in medicinal chemistry and drug design. nih.govnih.gov Future research will likely focus on incorporating the 4-substituted oxazole motif into novel therapeutic agents targeting a wide range of diseases, including cancer, infectious diseases, and inflammatory disorders. The versatility of the bromo-substituent allows for the systematic modification of lead compounds to optimize their potency, selectivity, and pharmacokinetic properties. mdpi.comnih.gov
In the realm of functional materials, heterocyclic compounds are increasingly being explored for their unique electronic and photophysical properties. nih.govchemrxiv.org The oxazole ring system, with its specific electronic characteristics, can be incorporated into organic light-emitting diodes (OLEDs), sensors, and other electronic devices. This compound serves as a key intermediate for the synthesis of well-defined oligomeric and polymeric materials with tailored properties. Future research in this area will likely involve the design and synthesis of novel this compound-derived monomers and their subsequent polymerization to create materials with enhanced performance characteristics. The ability to precisely control the chemical structure through reactions at the bromine position will be instrumental in fine-tuning the electronic and optical properties of these materials.
Interdisciplinary Research Integrating this compound Chemistry
The future of this compound research will undoubtedly be characterized by increasing interdisciplinarity. The synthesis of novel this compound derivatives with potential biological activity will necessitate close collaboration between synthetic chemists and researchers in pharmacology, biochemistry, and molecular biology to evaluate their therapeutic potential. routledge.com This synergy is crucial for accelerating the drug discovery process, from initial hit identification to lead optimization and preclinical development.
Similarly, the development of new functional materials based on this compound will require a concerted effort from chemists, materials scientists, and physicists. The design and synthesis of new materials will need to be guided by a deep understanding of their structure-property relationships, which can only be achieved through a combination of experimental characterization and theoretical modeling. This interdisciplinary approach will be essential for translating the potential of this compound-based materials into practical applications.
The exploration of this compound in chemical biology also represents a promising future direction. Its ability to be incorporated into larger biomolecules, such as peptides and nucleic acids, could lead to the development of novel probes and tools for studying biological processes at the molecular level. This integration of synthetic chemistry with biological investigation holds the key to unlocking new insights into the workings of living systems.
Q & A
Basic Research Questions
Q. What are the validated methods for synthesizing 4-Bromooxazole, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves halogenation of oxazole derivatives. For example, bromination under reflux conditions with solvents like DMSO or ethanol, as seen in analogous heterocyclic systems, can yield this compound. Optimization may involve adjusting reaction time (e.g., 18 hours for reflux), solvent polarity, and stoichiometry of brominating agents. Post-reaction purification via recrystallization (water-ethanol mixtures) or vacuum distillation is critical to achieving high yields (~65%) and purity .
Q. How can researchers characterize this compound using advanced analytical techniques?
- Methodological Answer :
- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular mass (Monoisotopic mass: 146.931976) and fragmentation patterns .
- NMR Spectroscopy : Use and NMR to identify substituent positions and electronic environments.
- ChemSpider ID : Cross-reference with database entry 15526352 for structural validation .
- Thermal Analysis : Melting point determination (analogous compounds: 141–143°C) ensures purity .
Advanced Research Questions
Q. What mechanistic insights exist for the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The bromine atom at the 4-position serves as a leaving group in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Researchers should explore ligand systems (e.g., Pd(PPh)) and base selection (e.g., KCO) to enhance catalytic efficiency. Computational modeling (DFT studies) can predict regioselectivity and transition states .
Q. How can computational chemistry aid in predicting the physicochemical properties of this compound?
- Methodological Answer :
- Molecular Dynamics Simulations : Predict solubility and stability in solvents.
- DFT Calculations : Optimize geometry and calculate HOMO-LUMO gaps to assess electronic properties.
- Validation : Compare computed values (e.g., dipole moment, logP) with experimental data from NIST Chemistry WebBook .
Q. What frameworks (e.g., PICO, FINER) are suitable for formulating hypotheses about this compound’s biological activity?
- Methodological Answer :
- PICO Framework : Define Population (e.g., enzyme targets), Intervention (this compound derivatives), Comparison (unmodified oxazoles), and Outcome (binding affinity).
- FINER Criteria : Ensure hypotheses are Feasible (in vitro assays), Interesting (novel mechanism), Novel (understudied target), Ethical (non-toxic intermediates), and Relevant (antimicrobial applications) .
Q. How should researchers address contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Contradiction Analysis : Identify principal vs. secondary factors (e.g., assay conditions vs. compound stability) using frameworks from dialectical materialism .
- Experimental Replication : Standardize protocols (e.g., MIC assays) and control variables (pH, temperature).
- Meta-Analysis : Compare datasets across studies to isolate confounding factors (e.g., solvent effects) .
Safety and Compliance
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Hazard Mitigation : Use fume hoods, PPE (gloves, goggles), and avoid inhalation.
- Waste Disposal : Follow halogenated waste guidelines due to bromine content.
- Emergency Procedures : Refer to SDS templates for brominated heterocycles, emphasizing first aid for skin contact (water rinse) and spill management (neutralizing agents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
